molecular formula C25H23F4N3O6S B11467502 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)butan-1-one

4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)butan-1-one

Cat. No.: B11467502
M. Wt: 569.5 g/mol
InChI Key: HCRAPRXDQDSZFC-VWJSQJICSA-N
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Description

(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, dimethoxyphenyl, and trifluoromethylpyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include fluorophenyl compounds, dimethoxyphenyl derivatives, and trifluoromethylpyrimidinyl precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
  • (E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE

Uniqueness

The uniqueness of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C25H23F4N3O6S

Molecular Weight

569.5 g/mol

IUPAC Name

[(E)-1-(4-fluorophenyl)ethylideneamino] 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C25H23F4N3O6S/c1-15(16-6-9-18(26)10-7-16)32-38-23(33)5-4-12-39(34,35)24-30-19(14-22(31-24)25(27,28)29)17-8-11-20(36-2)21(13-17)37-3/h6-11,13-14H,4-5,12H2,1-3H3/b32-15+

InChI Key

HCRAPRXDQDSZFC-VWJSQJICSA-N

Isomeric SMILES

C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F

Origin of Product

United States

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